molecular formula C7H15N3S B1518827 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride CAS No. 1158944-68-3

4-amino-N-methylpiperidine-1-carbothioamide hydrochloride

Cat. No.: B1518827
CAS No.: 1158944-68-3
M. Wt: 173.28 g/mol
InChI Key: ZNKGZKSSPOXVCP-UHFFFAOYSA-N
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Description

4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C7H16ClN3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride typically involves the reaction of piperidine with methylamine and carbon disulfide under specific conditions. The reaction proceeds through the formation of an intermediate thioamide, which is then hydrochlorinated to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction is carried out in a controlled environment with precise temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

  • Reduction: Reduction reactions yield amines and amides.

  • Substitution: Substitution reactions result in the formation of various substituted piperidines.

Scientific Research Applications

4-Amino-N-methylpiperidine-1-carbothioamide hydrochloride has found applications in various scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including diabetes and cardiovascular disorders.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4-amino-N-methylpiperidine-1-carbothioamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • Piperidine

  • N-methylpiperidine

  • Thioamide compounds

Properties

IUPAC Name

4-amino-N-methylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-9-7(11)10-4-2-6(8)3-5-10/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGZKSSPOXVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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